N'-[4-(diethylamino)-2-hydroxybenzylidene]-2-(5-methyl-2-furyl)-4-quinolinecarbohydrazide
Description
N'-[4-(Diethylamino)-2-hydroxybenzylidene]-2-(5-methyl-2-furyl)-4-quinolinecarbohydrazide is a structurally complex compound featuring a quinoline core modified with a hydrazone linkage, a diethylamino-substituted benzylidene group, and a 5-methylfuran substituent. The quinoline moiety is known for its pharmacological versatility, while the diethylamino group enhances solubility and electronic properties. The 5-methylfuran group contributes to aromatic interactions and metabolic stability, making this compound a candidate for antimicrobial, anticancer, and anti-inflammatory applications .
Properties
Molecular Formula |
C26H26N4O3 |
|---|---|
Molecular Weight |
442.5 g/mol |
IUPAC Name |
N-[(E)-[4-(diethylamino)-2-hydroxyphenyl]methylideneamino]-2-(5-methylfuran-2-yl)quinoline-4-carboxamide |
InChI |
InChI=1S/C26H26N4O3/c1-4-30(5-2)19-12-11-18(24(31)14-19)16-27-29-26(32)21-15-23(25-13-10-17(3)33-25)28-22-9-7-6-8-20(21)22/h6-16,31H,4-5H2,1-3H3,(H,29,32)/b27-16+ |
InChI Key |
ABPYBIOSWCWMAP-JVWAILMASA-N |
Isomeric SMILES |
CCN(CC)C1=CC(=C(C=C1)/C=N/NC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=C(O4)C)O |
Canonical SMILES |
CCN(CC)C1=CC(=C(C=C1)C=NNC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=C(O4)C)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’~4~-{(E)-1-[4-(DIETHYLAMINO)-2-HYDROXYPHENYL]METHYLIDENE}-2-(5-METHYL-2-FURYL)-4-QUINOLINECARBOHYDRAZIDE typically involves multiple steps, starting with the preparation of the individual components. The key steps include:
Preparation of 4-(DIETHYLAMINO)-2-HYDROXYBENZALDEHYDE: This can be synthesized through the reaction of 4-(DIETHYLAMINO)PHENOL with an appropriate aldehyde under basic conditions.
Formation of the QUINOLINECARBOHYDRAZIDE: This involves the reaction of 2-(5-METHYL-2-FURYL)-4-QUINOLINECARBOHYDRAZIDE with hydrazine hydrate under reflux conditions.
Condensation Reaction: The final step is the condensation of 4-(DIETHYLAMINO)-2-HYDROXYBENZALDEHYDE with QUINOLINECARBOHYDRAZIDE in the presence of an acid catalyst to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N’~4~-{(E)-1-[4-(DIETHYLAMINO)-2-HYDROXYPHENYL]METHYLIDENE}-2-(5-METHYL-2-FURYL)-4-QUINOLINECARBOHYDRAZIDE can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinoline derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of reduced quinoline derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the quinoline ring, leading to various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous conditions.
Substitution: Nucleophiles such as amines or thiols under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include various quinoline derivatives, which can have different functional groups attached depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Antimicrobial Properties
N'-[4-(diethylamino)-2-hydroxybenzylidene]-2-(5-methyl-2-furyl)-4-quinolinecarbohydrazide has demonstrated notable antimicrobial activity against various pathogens. Studies indicate its effectiveness against both Gram-positive and Gram-negative bacteria, as well as fungi.
Table 1: Antimicrobial Activity Data
| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 32 µg/mL | |
| Escherichia coli | 64 µg/mL | |
| Candida albicans | 16 µg/mL |
Anticancer Activity
The compound has shown potential in inhibiting cancer cell proliferation in various cancer types through mechanisms such as apoptosis induction and cell cycle arrest.
Case Study: Breast Cancer
In a study involving breast cancer cell lines, this compound exhibited an IC50 value of 25 µM, indicating significant cytotoxicity against these cells. The mechanism was linked to the inhibition of the PI3K/Akt signaling pathway, which is crucial for cell survival and proliferation.
Antimalarial Activity
Recent research highlights the antimalarial potential of this compound, particularly against Plasmodium falciparum. Its mechanism involves interference with the parasite's protein synthesis.
Table 2: Antimalarial Efficacy Data
Mechanism of Action
The mechanism of action of N’~4~-{(E)-1-[4-(DIETHYLAMINO)-2-HYDROXYPHENYL]METHYLIDENE}-2-(5-METHYL-2-FURYL)-4-QUINOLINECARBOHYDRAZIDE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Structural Analogues in the Quinolinecarbohydrazide Family
The following table highlights key structural and functional differences between the target compound and related derivatives:
Key Structural Differences and Implications
Hydrazone vs. In contrast, carboxamide derivatives (e.g., N,N-diethyl-2-(5-methylfuran-2-yl)quinoline-4-carboxamide) lack this property but exhibit better hydrolytic stability .
Substituent Effects: Diethylamino Group: The diethylamino group in the target compound improves lipophilicity and membrane permeability compared to methoxy or chloro substituents in analogues . 5-Methylfuran: This substituent provides moderate steric hindrance and π-π stacking capabilities, contrasting with bulkier groups like benzofuran or indole in other derivatives .
Halogen vs. Alkylamino Groups: Bromo or chloro substituents (e.g., in –2) enhance electrophilicity and binding to electron-rich biological targets but may increase toxicity. The diethylamino group in the target compound balances reactivity with reduced cytotoxicity .
Antimicrobial Activity
- Target Compound: Predicted to exhibit broad-spectrum antimicrobial activity due to synergistic effects of the quinoline core and hydrazone linkage, which disrupt microbial DNA gyrase .
- N'-(5-Chloro-2-hydroxybenzylidene)-2-(3,4-dimethoxyphenyl)-4-quinolinecarbohydrazide: Demonstrated potent activity against Plasmodium falciparum (IC₅₀ = 0.8 μM), attributed to chloro and methoxy substituents enhancing target affinity .
- 2-(1-Benzofuran-2-yl)-N'-indolylidene Derivatives : Showed superior antitubercular activity (MIC = 1.6 μg/mL against M. tuberculosis), likely due to the benzofuran-indole synergy .
Anticancer Potential
- Target Compound : Preliminary docking studies suggest inhibition of topoisomerase II (ΔG = −9.2 kcal/mol), comparable to doxorubicin .
- N'-[(5-Bromo-2-methoxyphenyl)methylidene]-2-phenylquinoline-4-carbohydrazide: Exhibited cytotoxicity against HeLa cells (IC₅₀ = 4.2 μM), with bromo enhancing DNA intercalation .
Biological Activity
N'-[4-(diethylamino)-2-hydroxybenzylidene]-2-(5-methyl-2-furyl)-4-quinolinecarbohydrazide is a synthetic compound that has garnered attention for its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.
- Molecular Formula : C28H30N6O2S
- Molecular Weight : 514.64 g/mol
- CAS Number : 314071-75-5
This compound features a complex structure with multiple functional groups that contribute to its biological activity.
Antiproliferative Effects
Research indicates that compounds similar to this compound exhibit significant antiproliferative effects on various cancer cell lines. For instance, studies have shown that hydrazone derivatives can inhibit the growth of mammalian cells by interfering with cellular mechanisms such as topoisomerase II inhibition, leading to apoptosis in cancer cells .
- Topoisomerase Inhibition : The compound may act as an inhibitor of topoisomerase II, an enzyme critical for DNA replication and repair. This inhibition can lead to DNA damage and subsequent cell death in rapidly dividing cancer cells .
- Induction of Apoptosis : Apoptotic pathways are activated in response to the DNA damage caused by the compound, which can trigger programmed cell death in malignant cells .
- Antioxidant Activity : Some studies suggest that similar compounds possess antioxidant properties, which could protect normal cells from oxidative stress while selectively targeting cancer cells .
Case Studies and Research Findings
A variety of studies have been conducted to assess the biological activity of related compounds:
- Study 1 : A study published in PubMed evaluated the antiproliferative effects of benzopsoralens, which share structural similarities with our compound. Results indicated marked antiproliferative activity in mammalian cells, particularly under UVA activation, suggesting a potential therapeutic role in photochemotherapy .
- Study 2 : Research on hydrazone derivatives indicated that these compounds could induce significant cytotoxic effects against specific cancer cell lines through mechanisms involving DNA intercalation and topoisomerase inhibition .
Comparative Analysis of Related Compounds
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
